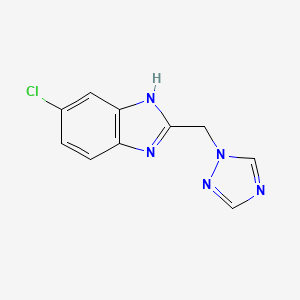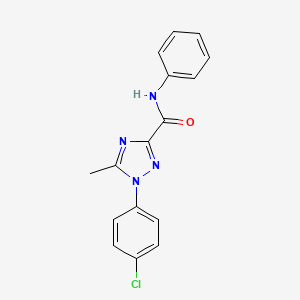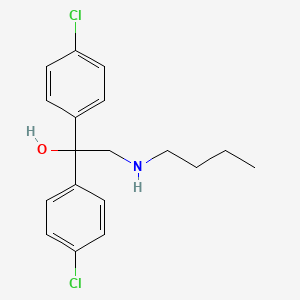![molecular formula C21H16Cl2N2O2 B3035530 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329234-77-7](/img/structure/B3035530.png)
6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Übersicht
Beschreibung
6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CBM) is a synthetic compound that has been widely studied due to its potential applications in various scientific disciplines. CBM is a heterocyclic compound that is derived from the benzimidazole group of compounds and is composed of a benzene ring with a nitrogen atom. It has been studied for its ability to act as an inhibitor of several enzymes and for its potential anti-cancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antihistaminic Activity
- A study by Iemura et al. (1986) focused on synthesizing benzimidazole derivatives and testing them for H1-antihistaminic activity. They found that certain derivatives exhibited potent antihistaminic activity, especially in vivo, suggesting the significance of the oxygen atom in the benzimidazole nucleus for potent activity. This research highlights the compound's potential in developing antihistaminic agents (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).
Corticotropin-Releasing Factor 1 Receptor Antagonists
- Mochizuki et al. (2016) designed and synthesized benzimidazole derivatives as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds showed potent binding activity against a human CRF1 receptor and suppressed stress-induced activation of the hypothalamus-pituitary-adrenocortical (HPA) axis in mice, indicating their potential as CRF1 receptor antagonist drug discovery research (Mochizuki, Kori, Kobayashi, Yano, Sako, Tanaka, Kanzaki, Gyorkos, Corrette, Cho, Pratt, & Aso, 2016).
Antibacterial and Antileukemic Activities
- Rida et al. (1988) synthesized substituted pyrido[1,2‐a]benzimidazoles and tested them for antibacterial and antileukemic activities. While many compounds were screened, two compounds exhibited in vitro antibacterial activity, although most were inactive against antileukemic, antimicrobial, herbicidal, and plant antifungal potencies (Rida, Soliman, Badawey, El-Ghazzawi, Kader, & Kappe, 1988).
Tyrosinase Inhibitors
- Mahdavi et al. (2018) designed and synthesized benzimidazole‐1,2,3‐triazole hybrids as tyrosinase inhibitors. Their study indicated that certain derivatives exhibited effective inhibitory activity, comparable to kojic acid, a reference drug. This suggests their potential application in cosmetics, medicine, or the food industry (Mahdavi, Ashtari, Khoshneviszadeh, Ranjbar, Dehghani, Akbarzadeh, Larijani, Khoshneviszadeh, & Saeedi, 2018).
Structural and Spectroscopic Studies
- Saral et al. (2017) conducted extensive structural and spectroscopic studies on benzimidazole derivatives. Their research included X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, providing valuable insights into the structural and electronic properties of these compounds (Saral, Özdamar, & Uçar, 2017).
Vasorelaxant Leads
- Estrada-Soto et al. (2006) explored the relaxant activity of benzimidazole derivatives on isolated rat aortic rings. Their findings suggested novel vasorelaxant leads and potential applications against hypertensive diseases (Estrada-Soto, Villalobos-Molina, Aguirre-Crespo, Vergara-Galicia, Moreno-Díaz, Torres-Piedra, & Navarrete-Vázquez, 2006).
Eigenschaften
IUPAC Name |
6-chloro-1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-26-17-9-6-14(7-10-17)21-24-19-11-8-16(22)12-20(19)25(21)27-13-15-4-2-3-5-18(15)23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIBYEXYKOOOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3035449.png)

![4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035451.png)
![2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide](/img/structure/B3035452.png)
![3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B3035453.png)
![1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine](/img/structure/B3035456.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol](/img/structure/B3035457.png)
![(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B3035460.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]ethanol](/img/structure/B3035463.png)

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3035467.png)
![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide](/img/structure/B3035470.png)